N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide
Description
Historical Development of Benzamide-Based Compounds
Benzamide, first isolated in 1832 by Friedrich Wöhler and Justus von Liebig during their foundational studies on benzaldehyde derivatives, marked the dawn of molecular polymorphism research. Their observation of benzamide’s ability to crystallize into distinct forms (polymorphs I and II) laid the groundwork for understanding structure-property relationships in organic solids. By the mid-20th century, benzamide derivatives gained prominence in medicinal chemistry, particularly after the discovery of their enzyme-inhibitory properties. For example, N-substituted benzamides emerged as acetylcholinesterase (AChE) inhibitors, with structure-activity relationship (SAR) studies revealing the critical role of electron-withdrawing substituents on the aromatic ring.
The integration of heterocyclic moieties into benzamide scaffolds accelerated in the 21st century. A 2020 study demonstrated that benzamide-sulfonamide hybrids exhibited nanomolar-range inhibition of human carbonic anhydrase I/II (hCA I/II), underscoring the versatility of benzamide as a pharmacophore. Parallel work in epigenetics identified benzamide-based histone deacetylase (HDAC) inhibitors, such as chidamide, approved by China’s FDA in 2015 for cancer therapy. These milestones highlight benzamide’s evolution from a structural curiosity to a cornerstone of rational drug design.
Research Significance of Thiophene-Containing Benzamides
Thiophene, a sulfur-containing heterocycle, enhances the physicochemical and pharmacological profiles of benzamide derivatives. The 5-acetylthiophen-2-yl group in N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide contributes to:
- Electron modulation : The acetyl group withdraws electrons, polarizing the thiophene ring and facilitating π-π interactions with biological targets.
- Conformational flexibility : The ethyl spacer between thiophene and benzamide allows adaptive binding to enzyme active sites.
Recent studies on analogous compounds reveal measurable bioactivity enhancements. For instance, sulfonamide-thiophene-benzamide hybrids demonstrated AChE inhibition at Ki = 8.91–34.02 nM, attributed to thiophene’s ability to mimic endogenous substrates. The table below contrasts key benzamide-thiophene hybrids and their reported activities:
Positioning in Current Academic Literature
This compound occupies a niche in dual-target inhibitor research. Its 3-chlorobenzamide moiety aligns with trends in hCA and AChE inhibition, where chloro substituents enhance binding to hydrophobic enzyme pockets. Concurrently, the acetylthiophene group mirrors strategies employed in kinase inhibitor design, where thiophene acts as a bioisostere for phenyl rings.
A 2019 review on epigenetic drug discovery noted that benzamide derivatives with acetylated side chains exhibit improved blood-brain barrier permeability, a trait critical for neurodegenerative disease therapeutics. This positions the compound as a candidate for repurposing in Alzheimer’s disease research, complementing existing cholinesterase inhibitors like donepezil.
Research Applications Overview
Current and potential applications of this compound span multiple disciplines:
1.4.1. Medicinal Chemistry
- Enzyme inhibition : Structural analogs inhibit hCA I/II and AChE at nanomolar concentrations, suggesting utility in glaucoma and Alzheimer’s therapy.
- Epigenetic modulation : Benzamide-based HDAC inhibitors demonstrate antitumor efficacy, raising prospects for oncology applications.
1.4.2. Materials Science
- Crystal engineering : Benzamide’s polymorphic behavior implies that the acetylthiophene group could direct crystallization pathways, enabling tailored solid-state properties.
1.4.3. Chemical Biology
- Probe development : The compound’s fluorescence-quenching thiophene moiety may serve as a reporter in enzyme activity assays.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWQTLJLHYSWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Ethylation: The acetylated thiophene is reacted with an ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the ethylated thiophene with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution: The chlorine atom in the benzamide moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzamides
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has shown that N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Studies reveal that it induces cytotoxic effects in a dose-dependent manner. For instance, treatment of MCF-7 breast cancer cells resulted in a notable decrease in cell viability, with IC50 values indicating effective concentration levels for therapeutic use.
Anti-inflammatory Effects
this compound has also been evaluated for its anti-inflammatory potential. In experiments using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
The biological activities of this compound can be summarized as follows:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer cells) | IC50 = 15 µM after 48h | 2023 |
| Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-alpha by ~50% | 2025 |
Material Science
Beyond biological applications, this compound is being explored for its potential in material science. Its unique chemical structure allows for the development of organic semiconductors and other electronic materials. The compound's electronic properties are under investigation to assess its suitability for applications in electronic devices and corrosion inhibitors.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Study on Antimicrobial Activity (2024)
Objective: To assess efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).
Anticancer Activity Evaluation (2023)
Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025)
Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide depends on its specific application:
Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In organic semiconductors, the thiophene ring can facilitate charge transport through π-π stacking interactions, enhancing the material’s conductivity.
Comparison with Similar Compounds
Structural Features
The 3-chlorobenzamide scaffold is a common structural motif in medicinal and materials chemistry. Key variations arise from substituents attached to the amide nitrogen. Below is a structural comparison with analogs from the evidence:
Key Observations :
- Electronic Effects : The benzothiazole and benzimidazole substituents (e.g., in ) enhance π-π stacking and hydrogen-bonding capabilities compared to aliphatic chains.
- Bonding Trends : The C=O bond length (~1.23 Å) and S–C bond (~1.75 Å) in the benzothiazole derivative align with typical carbonyl and thioamide bonds, respectively.
Key Observations :
Physicochemical Properties
Critical physicochemical parameters include solubility, crystallinity, and spectroscopic features:
Key Observations :
Key Observations :
- Anticancer Potential: Thiourea derivatives () exhibit moderate cytotoxicity, likely via EGFR kinase inhibition.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 253.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to modulate nAChRs, which are implicated in neurotransmission and neuroprotection .
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells against oxidative stress and may play a role in preventing various diseases.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory disorders. In vitro studies indicate that it can downregulate pro-inflammatory cytokines, offering a therapeutic avenue for conditions like arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary research has indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation into its mechanism of action and potential as an anticancer agent.
Case Studies and Research Findings
- Study on nAChR Modulation :
- Antioxidant Activity Assessment :
- Anti-inflammatory Mechanism :
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide?
Methodological Answer:
A common approach involves coupling 3-chlorobenzoyl chloride with a thiophene-derived amine intermediate. For example:
- Step 1: Synthesize the amine precursor (e.g., 2-(5-acetylthiophen-2-yl)ethylamine) via nucleophilic substitution or reductive amination of thiophene derivatives.
- Step 2: React the amine with 3-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or dioxane) using triethylamine as a base to neutralize HCl byproducts. Reflux for 4–6 hours, followed by purification via recrystallization (e.g., ethanol/pet-ether mixtures) .
- Yield Optimization: Adjust stoichiometry (1:1 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Basic: How is NMR spectroscopy employed to confirm the structural integrity of this compound?
Methodological Answer:
1H and 13C NMR are critical for verifying the acetylthiophene and benzamide moieties:
- 1H NMR: Key signals include:
- 13C NMR: Confirm carbonyl carbons (amide C=O at ~167–170 ppm, acetyl C=O at ~200 ppm) and aromatic carbons (110–140 ppm) .
- Validation: Compare experimental shifts with computational predictions (e.g., DFT) or analogous compounds like N-(benzothiazol-2-yl)-3-chlorobenzamide .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) on crystals grown via slow evaporation (e.g., MeOH solutions). Collect data at 100–150 K to minimize thermal motion .
- Refinement: Employ SHELXL for full-matrix least-squares refinement against F². Anisotropic displacement parameters for non-H atoms; hydrogen atoms added via AFIX commands (e.g., riding model for CH2/CH3 groups) .
- Handling Twinning: For non-merohedral twinning, use the TWIN/BASF instructions in SHELXL. Validate with R1/wR2 convergence (<5% discrepancy) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Case Study: If cytotoxicity (IC50) varies across studies, consider:
- Assay Conditions: Compare cell lines (e.g., HeLa vs. MCF-7), exposure times (24 vs. 48 hours), and solvent controls (DMSO tolerance <0.1%) .
- Structural Analogues: Evaluate substituent effects (e.g., 3-chloro vs. 3,4-dichloro benzamide derivatives) using SAR models .
- Validation: Cross-check with in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets like mGluR5 or DNA topoisomerases .
Advanced: How to optimize reaction conditions for improved yields and purity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, dioxane) vs. dichloromethane. Higher yields (~70–80%) reported in dioxane due to better amine solubility .
- Catalyst Use: Metal catalysts (e.g., Co(II)) may accelerate coupling but risk side reactions (e.g., dethiocyanation). Monitor via LC-MS for byproducts .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .
Basic: What analytical techniques confirm the compound’s purity and stability?
Methodological Answer:
- Elemental Analysis: Validate C, H, N, S, and Cl percentages (deviation <0.4% from theoretical) .
- FTIR: Confirm functional groups (amide C=O stretch at ~1675 cm⁻¹, thiophene C-S at ~700 cm⁻¹) .
- HPLC: Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase. Retention time consistency (±0.1 min) indicates stability .
Advanced: How to address unexpected byproducts in metal-catalyzed reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
